2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Overview
Description
2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C16H20O3 It is a derivative of cyclohexane carboxylic acid, featuring a 3-methylphenyl group and an oxoethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Common industrial methods include:
Catalysts: Transition metal catalysts such as palladium or platinum
Reaction Conditions: High-pressure reactors with controlled temperature and pressure
Purification: Crystallization or chromatography techniques to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation
Substitution: Nitrating agents (nitric acid and sulfuric acid), halogenating agents (chlorine, bromine)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Nitro compounds, halogenated derivatives
Scientific Research Applications
2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- This compound methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group and the oxoethyl group on the cyclohexane ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-5-4-7-13(9-11)15(17)10-12-6-2-3-8-14(12)16(18)19/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLLBHPKCWIMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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